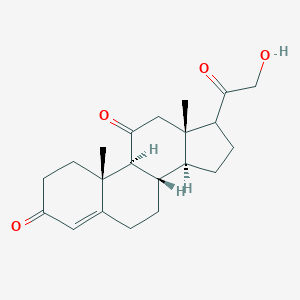

11-デヒドロコルチコステロン

概要

説明

コルチコステロンよりも強力なミネラルコルチコイドであり、活性が高くなっています 。この化合物は、電解質バランスや血圧の調節など、さまざまな生理学的プロセスにおいて重要な役割を果たしています。

科学的研究の応用

11-デヒドロコルチコステロンは、科学研究において多くの応用があります。

化学: 他のコルチコステロイドの合成における前駆体として使用されます。

生物学: 電解質バランスと血圧の調節における役割について研究されています。

医学: アジソン病や先天性副腎過形成などの病状における治療効果の可能性が調査されています。

作用機序

11-デヒドロコルチコステロンは、主にミネラルコルチコイド受容体との相互作用を通じて効果を発揮します。これらの受容体と結合すると、電解質と体液のバランスに関与する特定の遺伝子の転写に影響を与えます。 この相互作用は、体内のナトリウムとカリウムのレベルを調節し、血圧に影響を与えます .

類似化合物:

コルチコステロン: 類似のミネラルコルチコイド活性を持つ別のコルチコステロイドですが、効力は弱いです。

コルチゾン: 抗炎症作用を持つグルココルチコイド。

11-デオキシコルチコステロン: コルチコステロンの前駆体であり、ミネラルコルチコイド活性を持っています

独自性: 11-デヒドロコルチコステロンは、コルチコステロンよりも強力なミネラルコルチコイド活性を持つため、独自性があります。 これは、電解質バランスと血圧調節に焦点を当てた研究において特に貴重です .

生化学分析

Biochemical Properties

11-Dehydrocorticosterone is a substrate for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which catalyzes the interconversion of active glucocorticoids and their inert keto-metabolites . This enzyme plays a crucial role in the regulation of glucocorticoid action within cells .

Cellular Effects

Chronic administration of 11-Dehydrocorticosterone in male C57BL/6J mice resulted in increased circulating glucocorticoids, down-regulation of the hypothalamic-pituitary-adrenal axis, increased body weight gain, adiposity, and marked insulin resistance . These effects were not observed in liver-specific 11β-HSD1 knockout mice, suggesting that liver-derived intratissue glucocorticoids contribute significantly to the development of metabolic syndrome .

Molecular Mechanism

The molecular mechanism of 11-Dehydrocorticosterone involves its conversion to active glucocorticoids by 11β-HSD1 . This process amplifies the cellular action of glucocorticoids, which bind to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of transcription factors . The GR then modulates the expression of a multitude of genes involved in various physiological processes .

Temporal Effects in Laboratory Settings

Chronic administration of 11-Dehydrocorticosterone in laboratory settings has been shown to result in increased circulating glucocorticoids and down-regulation of the hypothalamic-pituitary-adrenal axis . This suggests that the effects of 11-Dehydrocorticosterone can change over time, potentially due to changes in its stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of 11-Dehydrocorticosterone vary with different dosages . Chronic administration of 11-Dehydrocorticosterone resulted in increased body weight gain and adiposity, and produced marked insulin resistance . These adverse metabolic effects were not observed in liver-specific 11β-HSD1 knockout mice, even at the same dosage .

Metabolic Pathways

11-Dehydrocorticosterone is involved in the glucocorticoid metabolic pathway, where it is converted to active glucocorticoids by the enzyme 11β-HSD1 . This process is crucial for the regulation of glucocorticoid action within cells .

Transport and Distribution

The transport and distribution of 11-Dehydrocorticosterone within cells and tissues are likely to be mediated by its conversion to active glucocorticoids by 11β-HSD1

Subcellular Localization

The subcellular localization of 11-Dehydrocorticosterone is likely to be influenced by its conversion to active glucocorticoids by 11β-HSD1 . Active glucocorticoids bind to the glucocorticoid receptor, which is primarily located in the cytoplasm of cells . Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression .

準備方法

合成ルートと反応条件: 11-デヒドロコルチコステロンの合成は、通常、コルチコステロンの酸化を伴います。 一般的な方法には、制御された条件下で三酸化クロムやクロム酸ピリジニウムなどの酸化剤を使用する方法があります .

工業生産方法: 11-デヒドロコルチコステロンの工業生産では、多くの場合、微生物変換が用いられます。 たとえば、11,21-ヒドロコルチゾンジアセテートをコリネバクテリウム・シンプレックスで処理すると、11-デヒドロコルチコステロンが生成されます 。この方法は、その特異性と効率性から有利です。

化学反応の分析

反応の種類: 11-デヒドロコルチコステロンは、次のようなさまざまな化学反応を起こします。

酸化: 11-ケトコルチコステロンへの変換。

還元: 11β-ヒドロキシコルチコステロンの生成。

置換: 官能基の置換を伴う反応。

一般的な試薬と条件:

酸化: 三酸化クロム、クロム酸ピリジニウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン化剤、求核剤。

主な生成物:

酸化: 11-ケトコルチコステロン。

還元: 11β-ヒドロキシコルチコステロン。

置換: さまざまなハロゲン化誘導体。

類似化合物との比較

Corticosterone: Another corticosteroid with similar mineralocorticoid activity but less potent.

Cortisone: A glucocorticoid with anti-inflammatory properties.

11-Deoxycorticosterone: A precursor to corticosterone with mineralocorticoid activity

Uniqueness: 11-Dehydrocorticosterone is unique due to its potent mineralocorticoid activity, which is greater than that of corticosterone. This makes it particularly valuable in research focused on electrolyte balance and blood pressure regulation .

特性

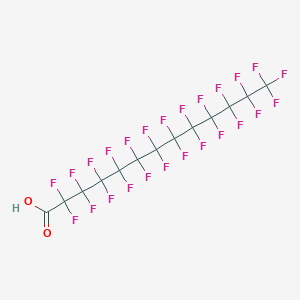

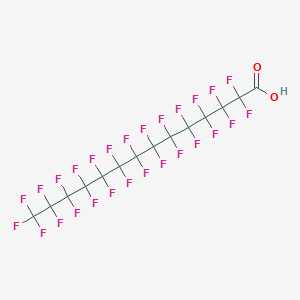

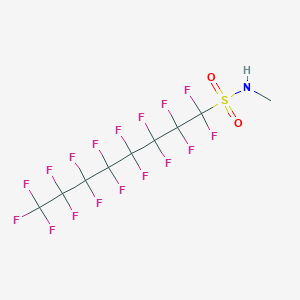

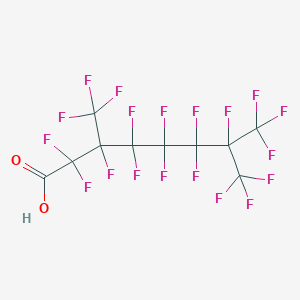

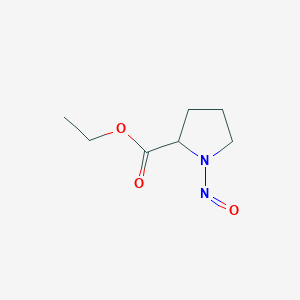

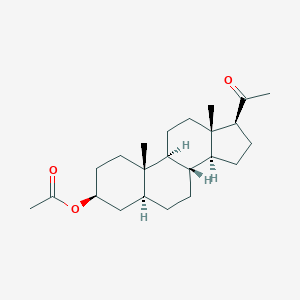

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,19,22H,3-8,10-11H2,1-2H3/t14-,15-,16+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFLCEKSBBHCMO-KJQYFISQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72-23-1 | |

| Record name | 11-Dehydrocorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Dehydrocorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-hydroxypregn-4-ene-3,11,20-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-DEHYDROCORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO4V44A3G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 11β-HSDs are enzymes that catalyze the interconversion of 11-DHC and corticosterone (cortisol in humans). [] There are two main isoforms: 11β-HSD1 and 11β-HSD2. 11β-HSD1 primarily acts as a reductase, converting 11-DHC to corticosterone, effectively increasing the local concentration of active glucocorticoids within cells. [, , ] Conversely, 11β-HSD2 acts as a dehydrogenase, converting corticosterone to 11-DHC, thus preventing glucocorticoids from binding to mineralocorticoid receptors. [, ]

A: Chronic administration of 11-DHC to male C57BL/6J mice resulted in elevated circulating glucocorticoids, down-regulation of the hypothalamic-pituitary-adrenal (HPA) axis, increased body weight gain and adiposity, and insulin resistance. [] Notably, these adverse metabolic effects were absent in mice with liver-specific 11β-HSD1 knockout, highlighting the crucial role of hepatic 11β-HSD1 in mediating the metabolic impact of 11-DHC. []

ANone:

A: While the provided research articles primarily focus on the biological activity and metabolism of 11-DHC, spectroscopic data like UV and Infrared (IR) spectra have been used historically for the identification and characterization of this compound. [] These techniques can provide information about the functional groups present in the molecule.

A: The research articles provided do not specifically address the material compatibility of 11-DHC. Stability studies under various conditions are essential for understanding the compound's shelf life and potential for pharmaceutical development. []

A: Formulation strategies can significantly impact the stability, solubility, and bioavailability of 11-DHC. [] These strategies might involve using specific excipients, developing different dosage forms (e.g., tablets, capsules, injections), or employing techniques like microencapsulation to protect the compound from degradation.

A: 11-Dehydrocorticosterone itself is not a catalyst. Instead, it serves as a substrate for enzymes like 11β-HSDs, which catalyze its interconversion with corticosterone. [, , ]

A: While the research papers provided don't delve into the computational chemistry aspects of 11-DHC, these methods can be valuable for understanding its interactions with receptors and enzymes. Molecular docking studies can predict the binding affinity and mode of 11-DHC to its targets. []

A: Structural modifications to 11-DHC can significantly impact its activity, potency, and selectivity for MR and GR. [] For instance, the presence of the 11-keto group is crucial for its interaction with 11β-HSDs. [, ]

A: Specific structural features dictate the interactions of 11-DHC with its biological targets. Modifications to these features can alter its binding affinity, metabolic stability, and overall efficacy. [] Understanding these SAR relationships is essential for designing analogs with improved pharmacological properties.

A: Detailed information about the stability of 11-DHC under various storage conditions and formulation strategies employed to improve its stability, solubility, or bioavailability is not available in the provided research papers. []

A: The research articles provided offer limited information on the ADME (absorption, distribution, metabolism, excretion) properties and in vivo activity and efficacy of 11-DHC. []

A: In vitro studies have shown that 11-DHC can modulate the activity of enzymes like 11β-HSDs in cell cultures. [, , ] In vivo studies using animal models, such as the chronic administration of 11-DHC to male C57BL/6J mice, have demonstrated its effects on metabolic parameters, including body weight, adiposity, and insulin resistance. [] Clinical trials in humans would be needed to assess its efficacy and safety in a clinical setting. []

A: Yes, rodent models, particularly mice, have been used to investigate the metabolic effects of 11-DHC. [] For instance, studies have employed chronic administration of 11-DHC to mice to understand its role in inducing metabolic syndrome. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)